molecular formula C24H28 B13938749 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene CAS No. 61578-68-5

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene

Cat. No.: B13938749
CAS No.: 61578-68-5
M. Wt: 316.5 g/mol
InChI Key: OULVVSFFHISXHV-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is an organic compound with a complex structure that includes a phenylpropylidene group and a tert-butyl group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of indene with 2,2-dimethyl-1-phenylpropanal under acidic conditions to form the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced hydrocarbons

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is unique due to its combination of a phenylpropylidene group and a tert-butyl group attached to an indene backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

61578-68-5

Molecular Formula

C24H28

Molecular Weight

316.5 g/mol

IUPAC Name

1-tert-butyl-3-(2,2-dimethyl-1-phenylpropylidene)indene

InChI

InChI=1S/C24H28/c1-23(2,3)21-16-20(18-14-10-11-15-19(18)21)22(24(4,5)6)17-12-8-7-9-13-17/h7-16H,1-6H3

InChI Key

OULVVSFFHISXHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C31

Origin of Product

United States

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